Cas no 1697162-41-6 (1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene)

1-1-(2-Cyclopropylethoxy)-2-iodoethyl-3-methylbenzene is a specialized organic compound featuring a cyclopropylethoxy substituent and an iodoethyl group attached to a methyl-substituted benzene ring. This structure offers versatility in synthetic applications, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or agrochemical synthesis. The presence of the iodine atom enhances reactivity in palladium-catalyzed transformations, while the cyclopropylethoxy group may contribute to steric and electronic modulation. The compound's well-defined molecular architecture allows for precise functionalization, making it valuable in the development of complex organic molecules. Its stability under controlled conditions ensures reliable handling in laboratory settings.
1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene structure
1697162-41-6 structure
商品名:1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene
CAS番号:1697162-41-6
MF:C14H19IO
メガワット:330.204536676407
CID:6104265
PubChem ID:106204776

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene
    • 1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
    • 1697162-41-6
    • EN300-1133847
    • インチ: 1S/C14H19IO/c1-11-3-2-4-13(9-11)14(10-15)16-8-7-12-5-6-12/h2-4,9,12,14H,5-8,10H2,1H3
    • InChIKey: DQFLSGBZIVOLSQ-UHFFFAOYSA-N
    • ほほえんだ: ICC(C1C=CC=C(C)C=1)OCCC1CC1

計算された属性

  • せいみつぶんしりょう: 330.04806g/mol
  • どういたいしつりょう: 330.04806g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1133847-10.0g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6
10g
$5528.0 2023-05-23
Enamine
EN300-1133847-0.25g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1133847-2.5g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1133847-5g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1133847-0.5g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1133847-0.1g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1133847-0.05g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1133847-5.0g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6
5g
$3728.0 2023-05-23
Enamine
EN300-1133847-1.0g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6
1g
$1286.0 2023-05-23
Enamine
EN300-1133847-10g
1-[1-(2-cyclopropylethoxy)-2-iodoethyl]-3-methylbenzene
1697162-41-6 95%
10g
$4545.0 2023-10-26

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene 関連文献

1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzeneに関する追加情報

Introduction to CAS No. 1697162-41-6: 1-(2-Cyclopropylethoxy)-2-Iodoethyl-3-Methylbenzene

The compound CAS No. 1697162-41-6, also known as 1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene, is a complex organic molecule with a unique structure that combines cyclopropane, ethoxy, iodoethyl, and aromatic groups. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure, which includes a cyclopropane ring attached to an ethoxy group and an iodoethyl substituent on a methylbenzene ring, makes it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of cyclopropane-containing aromatic compounds in drug discovery. The strained cyclopropane ring introduces unique electronic and steric properties, which can enhance the bioactivity of the molecule. For instance, researchers have explored the use of such compounds in developing new antibiotics and anticancer agents. The presence of the iodoethyl group further adds to the molecule's reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of 1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One notable approach reported in the literature involves the coupling of a cyclopropane-containing ether with an iodoalkyl benzene derivative under palladium-catalyzed conditions. This method not only ensures high yield but also maintains the integrity of the sensitive cyclopropane ring.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These studies have provided insights into its molecular structure, stability, and reactivity under different conditions. For example, ¹H NMR analysis revealed distinct signals corresponding to the cyclopropane protons, ethoxy group, and aromatic protons, confirming the molecule's structural integrity.

In terms of applications, cyclopropane-containing aromatic compounds like CAS No. 1697162-41-6 are being investigated for their potential in polymer chemistry. The cyclopropane ring can act as a crosslinking agent in polymer networks, enhancing their mechanical properties. Additionally, the iodoethyl group can serve as a reactive site for further functionalization, enabling the creation of tailor-made materials with specific properties.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) calculations have shown that the cyclopropane ring induces significant electron delocalization within the aromatic system, which could be harnessed for applications in optoelectronics and energy storage devices.

In conclusion, CAS No. 1697162-41-6 represents a promising compound with diverse applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers in organic synthesis and materials science. As ongoing studies continue to uncover its potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

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